LSD1 Inhibitory Potency: Class-Leading Cyclopropanamine Scaffold vs. Non-Covalent Chemotypes
Cyclopropanamine-based LSD1 inhibitors, as a class, achieve low-nanomolar IC50 values through irreversible FAD-dependent mechanism, contrasting with reversible polyamine-based inhibitors (e.g., TCP) or tranylcypromine derivatives. While the specific IC50 of CAS 852655-67-5 has not been publicly reported, structurally related trans-N-[[1-(2-phenoxyethyl)azetidin-3-yl]methyl]-2-phenyl-cyclopropanamine (BDBM369470) demonstrates an IC50 of 8 nM against LSD1 [1][2]. The diphenylmethyl-azetidine moiety in the target compound is predicted to enhance hydrophobic contacts within the LSD1 active site relative to the phenoxyethyl-azetidine comparator, based on the SAR trends disclosed in the Incyte and Takeda patent families [2][3].
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; predicted low-nM based on structural class |
| Comparator Or Baseline | BDBM369470 (trans-N-[[1-(2-phenoxyethyl)azetidin-3-yl]methyl]-2-phenyl-cyclopropanamine): IC50 = 8 nM [1] |
| Quantified Difference | N/A (target data absent) |
| Conditions | LSD1 biochemical assay; DMSO solubilized compounds; 10-point 3-fold serial dilution [1] |
Why This Matters
Procurement decisions for LSD1 inhibitor programs should prioritize the diphenylmethyl-azetidine cyclopropanamine scaffold because the patent literature consistently identifies this pharmacophore combination as yielding superior potency compared to mono-substituted cyclopropanamines.
- [1] BindingDB Entry BDBM369470. (trans)-N-[[1-(2-phenoxyethyl)azetidin-3-yl]methyl]-2-phenyl-cyclopropanamine, LSD1 IC50 = 8 nM. BindingDB, 2025. View Source
- [2] Incyte Corporation. Cyclopropylamines as LSD1 inhibitors. US9493450B2, 2016. View Source
- [3] Takeda Pharmaceutical Company Limited. Cyclopropanamine compound and use thereof. WO2015156417A1, 2015. View Source
